molecular formula C50H67N13O14 B12058748 Hypertrehalosaemic Neuropeptide (Nauphoeta cinerea)

Hypertrehalosaemic Neuropeptide (Nauphoeta cinerea)

Cat. No.: B12058748
M. Wt: 1074.1 g/mol
InChI Key: NHXHBXCOYZFUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hypertrehalosaemic neuropeptide involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers .

Industrial Production Methods: Industrial production of hypertrehalosaemic neuropeptide can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible synthesis of large quantities of peptides. The synthesized peptides are then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Hypertrehalosaemic neuropeptide primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions:

    Coupling Reagents: HBTU, DIC

    Cleavage Reagents: Trifluoroacetic acid (TFA) with scavengers

    Purification: High-performance liquid chromatography (HPLC)

Major Products Formed: The major product formed is the hypertrehalosaemic neuropeptide itself, with the sequence {pGlu}-Val-Asn-Phe-Ser-Pro-Gly-Trp-Gly-Thr-NH2 .

Scientific Research Applications

Hypertrehalosaemic neuropeptide has several scientific research applications:

Mechanism of Action

The hypertrehalosaemic neuropeptide exerts its effects by binding to specific receptors on the fat body cells of insects. This binding triggers a signaling cascade that leads to the activation of enzymes involved in trehalose synthesis. One key enzyme affected is phosphofructokinase, whose activity is modulated by the levels of fructose 2,6-bisphosphate. The peptide decreases the content of fructose 2,6-bisphosphate, thereby inhibiting glycolysis and promoting trehalose synthesis .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[1-[[1-[2-[[2-[[1-[[2-[(1-amino-3-hydroxy-1-oxobutan-2-yl)amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[3-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoyl]amino]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H67N13O14/c1-25(2)41(62-45(72)31-15-16-38(67)56-31)49(76)59-34(20-37(51)66)47(74)58-32(18-27-10-5-4-6-11-27)46(73)60-35(24-64)50(77)63-17-9-14-36(63)48(75)55-22-39(68)57-33(19-28-21-53-30-13-8-7-12-29(28)30)44(71)54-23-40(69)61-42(26(3)65)43(52)70/h4-8,10-13,21,25-26,31-36,41-42,53,64-65H,9,14-20,22-24H2,1-3H3,(H2,51,66)(H2,52,70)(H,54,71)(H,55,75)(H,56,67)(H,57,68)(H,58,74)(H,59,76)(H,60,73)(H,61,69)(H,62,72)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXHBXCOYZFUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(C(C)O)C(=O)N)NC(=O)C5CCC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H67N13O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1074.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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